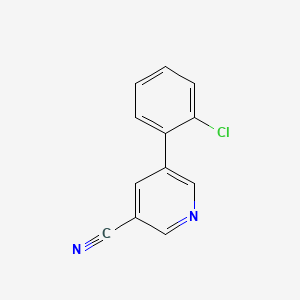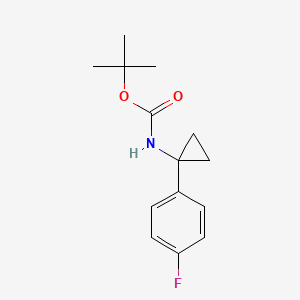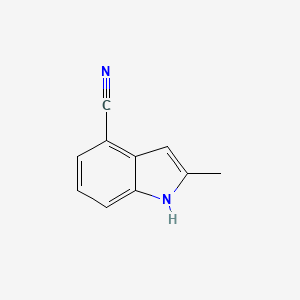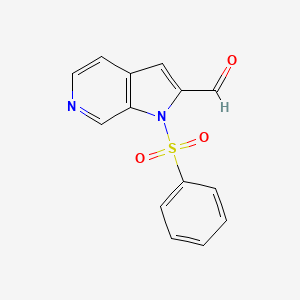
1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde is a heterocyclic compound that features an indole ring system substituted with a phenylsulfonyl group and a formyl group
Méthodes De Préparation
The synthesis of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using phenylsulfonyl chloride in the presence of a base.
Formylation: The formyl group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Analyse Des Réactions Chimiques
1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to its electron-rich nature. Common reagents include halogens and alkylating agents.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, its derivatives may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole: Lacks the aza group and formyl group, making it less versatile in certain synthetic applications.
6-Azaindole-2-carbaldehyde: Lacks the phenylsulfonyl group, which can affect its reactivity and biological activity.
1-(Phenylsulfonyl)-3-indolecarbaldehyde: Similar structure but with the formyl group at the 3-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-8-11-6-7-15-9-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYRSAZUAZNYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)
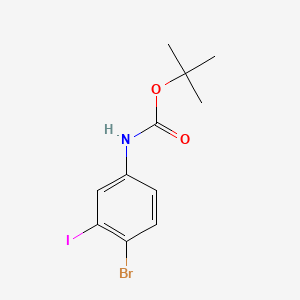
![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)
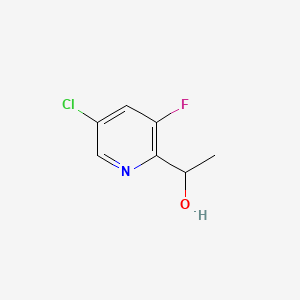
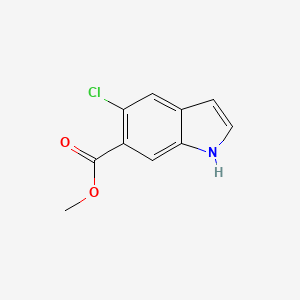
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)
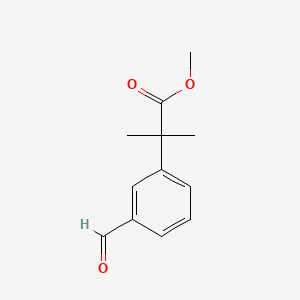
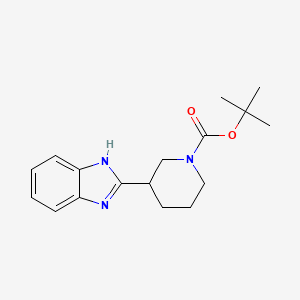
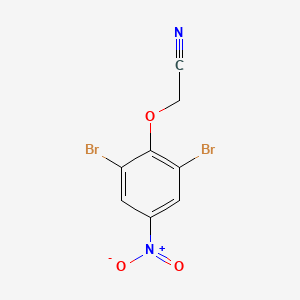
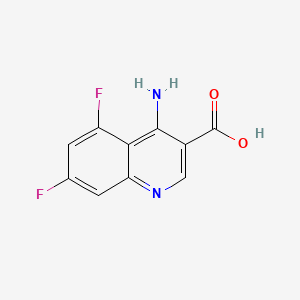
![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)
